molecular formula C8H7Cl2NO B3289646 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine CAS No. 859849-60-8

2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine

Cat. No.: B3289646
CAS No.: 859849-60-8
M. Wt: 204.05 g/mol
InChI Key: FJWXJMAZJRWZSH-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine is a halogenated pyridine derivative featuring a methyl-substituted epoxide (oxirane) group at the 3-position. This structural motif confers unique reactivity, particularly in nucleophilic ring-opening reactions, making it valuable in agrochemical and pharmaceutical synthesis. The dichloro substituents at the 2- and 6-positions enhance electron-withdrawing effects, stabilizing the pyridine ring and influencing regioselectivity in further functionalization .

Properties

IUPAC Name

2,6-dichloro-3-(2-methyloxiran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-8(4-12-8)5-2-3-6(9)11-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWXJMAZJRWZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine typically involves the chlorination of 3-(2-methyloxiran-2-yl)pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring . Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine oxides, while substitution reactions can yield a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 3-Position Key Properties Primary Applications
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine 2-Methyloxirane (epoxide) Electrophilic epoxide ring; susceptible to nucleophilic attack Agrochemical intermediates, drug synthesis
2,6-Dichloro-3-(trifluoromethyl)pyridine Trifluoromethyl (CF₃) High electronegativity, thermal stability, lipophilicity Herbicides (e.g., fluroxypyr), pharmaceuticals
2,6-Dichloro-3-(chloromethyl)pyridine Chloromethyl (CH₂Cl) Reactive halogen for cross-coupling; versatile alkylation site Polymer additives, bioactive molecule synthesis
2,6-Dichloro-3-(N-phthalimido)pyridine N-Phthalimide Radical precursor under photoredox conditions Photocatalyzed C–N bond formation
2,6-Dichloro-3-(4-methylbenzyl)pyridine 4-Methylbenzyl Steric bulk; modulates solubility and target binding Pharmaceutical lead optimization

Key Insights :

  • Epoxide vs. Trifluoromethyl : The methyloxirane group in the target compound offers distinct reactivity compared to the CF₃ group in 2,6-dichloro-3-(trifluoromethyl)pyridine. While CF₃ enhances agrochemical activity through increased membrane permeability , the epoxide’s strained ring enables ring-opening reactions to form diols or ethers, critical in prodrug design .
  • Chloromethyl vs. Epoxide : The chloromethyl derivative (CAS 55304-90-0) is a precursor for Suzuki-Miyaura couplings, whereas the epoxide variant is more suited for nucleophilic additions (e.g., with amines or thiols) .

Critical Analysis :

  • The trifluoromethyl analog dominates the market due to its established role in agrochemicals (e.g., fluroxypyr production) and scalable synthesis . In contrast, the epoxide derivative’s sensitivity to acidic or basic conditions complicates large-scale production .
  • Regulatory hurdles for epoxide-containing compounds (e.g., genotoxicity concerns) further limit industrial adoption compared to CF₃ or chloromethyl analogs .

Physicochemical and Spectroscopic Profiles

Table 3: Analytical Data for Representative Compounds

Compound Boiling Point (°C) NMR Shifts (¹H, δ ppm) HRMS (m/z [M+H]⁺)
2,6-Dichloro-3-(trifluoromethyl)pyridine 194–196 7.45 (d, J=8.4 Hz, 1H), 3.96 (s, 3H) 215.99 (calc) / 215.99 (obs)
2,6-Dichloro-3-(N-phthalimido)pyridine N/A 7.95–7.92 (m, 2H), 6.43 (d, J=8.4 Hz, 1H) 285.0870 (calc) / 285.0860
Target Compound (epoxide) Estimated 180–190 Predicted: δ 3.5–4.5 (oxirane protons) Theoretical: 220.05

Notes:

  • The trifluoromethyl derivative’s ¹H NMR shows deshielded aromatic protons due to electron-withdrawing effects, whereas the phthalimido analog exhibits split peaks from the phthalimide moiety .
  • Epoxide protons in the target compound are expected to resonate between δ 3.5–4.5, with coupling constants indicative of ring strain .

Biological Activity

2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine typically involves multi-step reactions starting from pyridine derivatives. The introduction of the epoxide group (2-methyloxiran) is crucial for enhancing biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific studies that highlight these activities.

Antimicrobial Activity

  • Mechanism of Action : The compound's structure allows for interaction with bacterial membranes, disrupting their integrity and leading to cell death.
  • Case Study : A study evaluated the antibacterial activity against Gram-positive bacteria, revealing that derivatives containing similar structures showed significant inhibition comparable to established antibiotics like linezolid .
CompoundMIC (µg/ml)Activity Type
21b0.5Antibacterial
21d0.25Antibacterial
21e1.0Antibacterial

Anticancer Activity

  • Cell Proliferation Inhibition : In vitro studies demonstrated that compounds with a similar pyridine structure inhibited the proliferation of various cancer cell lines, including pancreatic and gastric cancer cells.
  • Mechanism : The proposed mechanism involves apoptosis induction through caspase activation pathways .
Cell LineIC50 (µM)Apoptosis Induction
Patu898810Yes
SGC790115Yes
SMMC77215Yes

Neuroprotective Effects

Research has indicated that pyridine derivatives can enhance gamma-aminobutyric acid (GABA) levels in the brain, suggesting potential applications in treating neurological disorders such as epilepsy .

Case Study on GABA Modulation

A study found that a related compound caused an 80% elevation in GABA levels in mouse brains, indicating its potential as an anticonvulsant drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine
Reactant of Route 2
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2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine

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